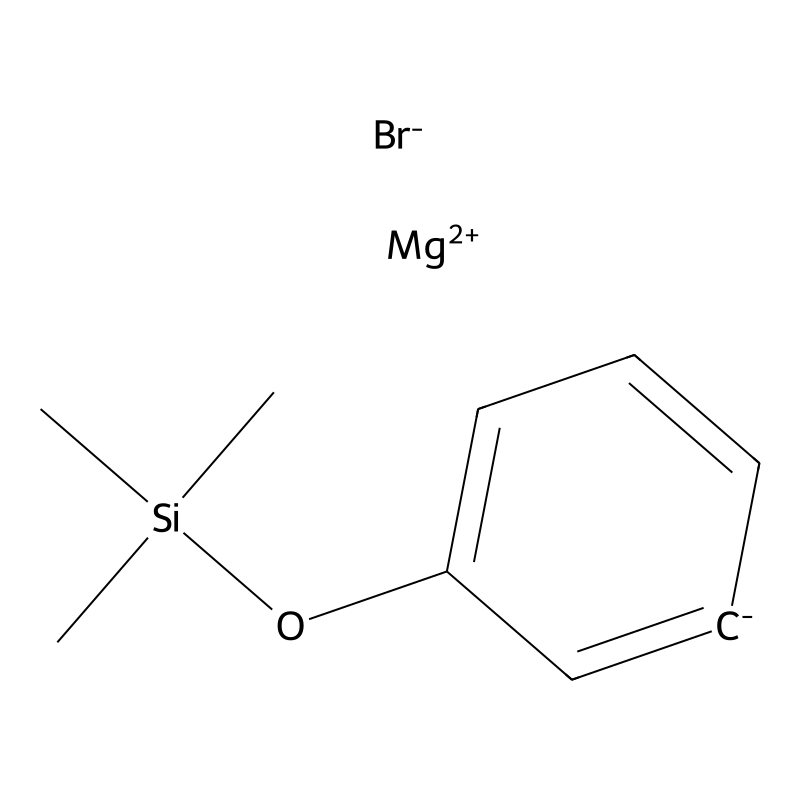

(3-(Trimethylsilyloxy)phenyl)magnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Properties and Reactivity

TMSPMBr possesses several key features that make it a valuable reagent:

- Nucleophilic Carbanion: The Grignard reagent features a magnesium-carbon (Mg-C) bond, where the carbon atom bears a negative charge. This carbanion acts as a nucleophile, readily attacking electrophilic carbon centers in organic molecules.

- Aromatic Group: The presence of the phenyl ring in TMSPMBr provides aromatic stability to the carbanion, enhancing its reactivity compared to aliphatic Grignard reagents.

- Trimethylsilyloxy Protecting Group: The trimethylsilyloxy (TMS) group (-OTMS) serves as a protecting group for the hydroxyl (-OH) functionality. The TMS group is stable under reaction conditions typically employed for Grignard chemistry but can be easily removed later in the synthesis using mild acidic or basic conditions []. This allows for the selective introduction of a hydroxyl group at a later stage.

Applications in Organic Synthesis

TMSPMBr finds application in various organic synthesis reactions, including:

- Negishi Coupling: TMSPMBr can participate in Negishi coupling reactions, a powerful method for constructing carbon-carbon bonds between sp²-hybridized carbon centers. The TMS group facilitates the oxidative addition of the aryl group to a palladium catalyst, enabling subsequent coupling with organic electrophiles [].

- Suzuki-Miyaura Coupling: Similar to Negishi coupling, TMSPMBr can be employed in Suzuki-Miyaura coupling reactions. Here, the palladium catalyst couples the aryl moiety of TMSPMBr with organic boronic acid derivatives [].

- Carbonyl Addition: TMSPMBr reacts with various carbonyl compounds (aldehydes, ketones, esters) to form alcohols with a regioselectively placed hydroxyl group at the position originally occupied by the TMS group. This reaction offers a convenient route for introducing a hydroxy functionality into organic molecules.

(3-(Trimethylsilyloxy)phenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. Its molecular formula is , and it is characterized by the presence of a trimethylsilyloxy group attached to a phenyl ring, which enhances its reactivity and solubility in organic solvents. This compound is typically used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

- Nucleophilic Attack on Carbonyl Compounds: It reacts with aldehydes and ketones to form alcohols. For example, reacting with acetone yields a tertiary alcohol.

- Formation of Carbon-Carbon Bonds: It can react with alkyl halides to form larger organic molecules through nucleophilic substitution reactions.

- Reactions with Esters: It can also react with esters to yield tertiary alcohols after hydrolysis.

- Coupling Reactions: In the presence of metal catalysts, it can participate in cross-coupling reactions, forming biaryl compounds.

These reactions highlight its utility in synthesizing various organic compounds crucial for pharmaceutical and material sciences.

The synthesis of (3-(Trimethylsilyloxy)phenyl)magnesium bromide typically involves the following steps:

- Preparation of the Aryl Halide: The precursor 3-(trimethylsilyloxy)phenyl bromide is synthesized from 3-hydroxyphenyltrimethylsilane through bromination.

- Formation of the Grignard Reagent: The aryl halide is reacted with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.

The unique presence of the trimethylsilyloxy group in (3-(Trimethylsilyloxy)phenyl)magnesium bromide enhances its solubility and stability compared to other similar compounds, making it particularly useful in specific synthetic applications where solubility is crucial.

Interaction studies involving (3-(Trimethylsilyloxy)phenyl)magnesium bromide primarily focus on its reactivity with different electrophiles such as carbonyl compounds and alkyl halides. Understanding these interactions helps chemists predict reaction outcomes and optimize conditions for desired products.

Additionally, studies on its stability and reactivity in various solvents are essential for practical applications in synthetic chemistry.

Several compounds share structural similarities with (3-(Trimethylsilyloxy)phenyl)magnesium bromide, including:

- Phenylmagnesium Bromide: A simpler Grignard reagent without the trimethylsilyloxy group, primarily used for similar carbon-carbon bond-forming reactions.

- p-Trimethylsilylphenylmagnesium Bromide: Contains a trimethylsilyl group instead of trimethylsilyloxy; used for similar applications but may exhibit different solubility and reactivity profiles.

- (4-(Trimethylsilyloxy)phenyl)magnesium Bromide: Similar structure but with a different position of the trimethylsilyloxy group; may have distinct reactivity patterns.

Comparison TableCompound Name Unique Features

Hydrogen Bond Acceptor Count

3

Exact Mass

267.97695 g/mol

Monoisotopic Mass

267.97695 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Unique Features |

Hydrogen Bond Acceptor Count 3

Exact Mass 267.97695 g/mol

Monoisotopic Mass 267.97695 g/mol

Heavy Atom Count 13

Dates

Last modified: 11-23-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|